N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with two acetamide groups. The 4-fluorobenzyl moiety and 4-isopropylphenoxy acetamido side chain contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-16(2)18-5-9-20(10-6-18)33-13-24(32)28-25-21-14-34-15-22(21)29-30(25)12-23(31)27-11-17-3-7-19(26)8-4-17/h3-10,16H,11-15H2,1-2H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSJOYEAAONRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This compound primarily functions as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a significant role in pain sensation and thermoregulation.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈F₁N₃O₃S
- Molecular Weight : Approximately 373.47 g/mol
- CAS Number : 922010-09-1
The structural complexity of this compound is attributed to its multiple functional groups, which enhance its pharmacological properties.
This compound primarily interacts with TRPM8 channels. This interaction has been shown to influence various physiological processes:
- Pain Modulation : Experimental studies have demonstrated that compounds targeting TRPM8 can alter pain perception. For instance, the modulation of TRPM8 channels can lead to analgesic effects in models of chronic pain.
- Thermoregulation : The activation or inhibition of TRPM8 channels influences thermosensation, suggesting potential applications in treating conditions related to temperature sensitivity.
Biological Activity and Research Findings
Recent research has focused on the biological activity of this compound. Key findings include:
- In vitro Studies : In vitro assays have shown that this compound effectively modulates TRPM8 activity, leading to altered intracellular calcium levels and subsequent physiological responses.
- Animal Models : Studies utilizing animal models have indicated that administration of this compound can reduce nociceptive responses and improve thermal sensitivity.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental setups:
- Chronic Pain Models : In rodent models of chronic pain, administration resulted in significant reductions in pain-related behaviors compared to control groups.
- Thermal Sensitivity Tests : In thermal sensitivity assays, treated animals exhibited enhanced tolerance to cold stimuli.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Pain Modulation | Significant reduction in pain perception | |
| Thermoregulation | Improved thermal sensitivity | |
| TRPM8 Modulation | Altered intracellular calcium levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide
This analog (C₂₀H₁₆F₂N₃O₃S) shares the thieno[3,4-c]pyrazole core but differs in substituents:
- Sulfone group (5,5-dioxido): Enhances polarity and hydrogen-bonding capacity compared to the target compound’s 4-isopropylphenoxy group.
Electronic and Steric Effects
- Fluorine substituents : Both compounds incorporate fluorine atoms, which increase electronegativity and stabilize aromatic π-systems. This may enhance interactions with hydrophobic pockets in biological targets.
- Phenoxy vs.
Hydrogen-Bonding Patterns
The sulfone-containing analog’s 5,5-dioxido group likely participates in stronger hydrogen-bonding networks compared to the target compound’s phenoxy group. Such interactions could influence crystallinity or binding modes in protein-ligand systems .
Data Table: Comparative Analysis
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic methodologies for synthesizing this compound? A: The synthesis involves multi-step organic reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce fluorobenzyl and isopropylphenoxy groups. Key steps include:
- Cyclization of precursors under reflux conditions (e.g., ethanol with glacial acetic acid) .
- Substitution reactions using halogenated intermediates (e.g., 4-fluorobenzyl chloride) and coupling agents .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Reaction solvents like DMF or DCM and catalysts (e.g., triethylamine) are critical for yield optimization .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to minimize by-products and improve yield? A: Advanced strategies include:
- Microwave-assisted synthesis for faster reaction kinetics and reduced side products .
- Temperature control (e.g., 60–80°C for cyclization) to balance reaction rate and decomposition .
- Catalyst screening (e.g., Pd-based catalysts for coupling reactions) to enhance regioselectivity .
- Real-time monitoring using TLC or HPLC to track intermediate formation .
Structural Confirmation Techniques
Q: What analytical methods are essential for confirming the compound’s structure? A:
- Basic: 1H/13C NMR to verify functional groups (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and mass spectrometry (HRMS) for molecular weight validation .
- Advanced: X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the pyrazole ring) .
Biological Activity Profiling
Q: How can researchers design experiments to evaluate this compound’s biological activity? A:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Advanced : Molecular docking studies (e.g., AutoDock Vina) to predict binding modes with biological targets, validated by mutagenesis assays .
- Dose-response curves (IC50/EC50) to quantify potency .
Structure-Activity Relationship (SAR) Analysis
Q: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) affect bioactivity? A:
- Fluorine substitution : Enhances metabolic stability and target affinity via hydrophobic interactions .
- Isopropylphenoxy group : Modulates solubility and steric hindrance; compare analogs using logP measurements and crystallographic data .
- Thienopyrazole core : Rigidity influences conformational stability; assess via molecular dynamics simulations .
Purity and Stability Assessment
Q: What methodologies ensure compound purity and stability during storage? A:
- Basic : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
- Advanced : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., hydrolysis of acetamide groups) .
Addressing Contradictory Data
Q: How should researchers resolve discrepancies in biological activity data across studies? A:
- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell lines) .
- Meta-analysis : Cross-reference NMR and crystallographic data to rule out structural misassignment .
- Orthogonal assays : Validate target engagement using SPR and cellular thermal shift assays (CETSA) .
Scaling-Up Synthesis
Q: What challenges arise during scale-up, and how can they be mitigated? A:
- By-product accumulation : Use flow chemistry for precise temperature/residence time control .
- Purification bottlenecks : Switch from column chromatography to recrystallization with optimized solvent mixtures (e.g., ethanol/water) .
Comparative Studies with Analogues
Q: How to design comparative studies with structurally similar compounds? A:
- Library synthesis : Prepare derivatives with variations in the fluorobenzyl or pyrazole moieties .
- Functional assays : Test against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers .
Advanced Analytical Techniques
Q: Which hyphenated techniques are recommended for comprehensive characterization? A:
- LC-MS/MS : Quantify trace impurities and confirm fragmentation patterns .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex regions (e.g., thienopyrazole protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
